Methyl 2-Hydroxy-3-(2-isopropylphenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl ester, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate typically involves the esterification of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-3-[2-(propan-2-yl)phenyl]propanoic acid.
Reduction: Formation of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. The isopropyl-substituted phenyl group can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[2-(propan-2-yl)phenyl]propanoate: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
2-Hydroxy-2-methylpropiophenone: Contains a similar hydroxy and phenyl structure but differs in the position of the functional groups.
Uniqueness
Methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate is unique due to the presence of both a hydroxy group and an ester group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(2-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-7-5-4-6-10(11)8-12(14)13(15)16-3/h4-7,9,12,14H,8H2,1-3H3 |
InChI Key |
LWIDKDOYOHGLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C(=O)OC)O |
Origin of Product |
United States |
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